2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide 2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16330524
InChI: InChI=1S/C18H19N3O2S/c22-17(12-15-18(23)20-11-10-19-15)21-14-8-4-5-9-16(14)24-13-6-2-1-3-7-13/h1-9,15,19H,10-12H2,(H,20,23)(H,21,22)
SMILES:
Molecular Formula: C18H19N3O2S
Molecular Weight: 341.4 g/mol

2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide

CAS No.:

Cat. No.: VC16330524

Molecular Formula: C18H19N3O2S

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide -

Specification

Molecular Formula C18H19N3O2S
Molecular Weight 341.4 g/mol
IUPAC Name 2-(3-oxopiperazin-2-yl)-N-(2-phenylsulfanylphenyl)acetamide
Standard InChI InChI=1S/C18H19N3O2S/c22-17(12-15-18(23)20-11-10-19-15)21-14-8-4-5-9-16(14)24-13-6-2-1-3-7-13/h1-9,15,19H,10-12H2,(H,20,23)(H,21,22)
Standard InChI Key HCXRXXXUANUSJF-UHFFFAOYSA-N
Canonical SMILES C1CNC(=O)C(N1)CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide, reflecting its piperazine backbone (3-oxopiperazin-2-yl), acetamide linkage, and 2-(phenylsulfanyl)phenyl substituent. Its molecular formula is C₁₉H₂₀N₃O₂S, with a molecular weight of 354.45 g/mol. The sulfanyl (S-) group at the phenyl ring’s 2-position introduces steric and electronic effects that may influence reactivity and intermolecular interactions .

Structural Features

The compound’s structure comprises:

  • A piperazine ring with a ketone group at the 3-position, rendering it a 3-oxopiperazine derivative.

  • An acetamide bridge (-NH-C(O)-CH₂-) connecting the piperazine to a 2-(phenylsulfanyl)phenyl group.

  • A phenylsulfanyl moiety (-S-C₆H₅) at the ortho position of the terminal phenyl ring, contributing to hydrophobic interactions and potential hydrogen bonding via sulfur’s lone pairs .

The presence of both nitrogen and sulfur heteroatoms suggests versatility in forming hydrogen bonds and van der Waals interactions, which are critical for crystal packing and biological target binding .

Synthesis and Reaction Mechanisms

Synthetic Routes

The synthesis of 2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide likely involves multi-step reactions, drawing from methodologies used for analogous compounds:

Nucleophilic Substitution

A plausible route begins with the reaction of 2-chloro-N-[2-(phenylsulfanyl)phenyl]acetamide with 3-oxopiperazine under basic conditions. This mirrors the synthesis of N-phenyl-2-(phenylsulfanyl)acetamide, where potassium hydroxide in 1,4-dioxane facilitates chloride displacement by secondary amines . The general reaction is:

2-chloroacetamide derivative+3-oxopiperazineKOH, dioxaneTarget compound+HCl\text{2-chloroacetamide derivative} + \text{3-oxopiperazine} \xrightarrow{\text{KOH, dioxane}} \text{Target compound} + \text{HCl}

Yields may exceed 80% under optimized conditions, as seen in similar acetamide syntheses .

Palladium-Catalyzed Coupling

Alternative methods employ palladium-catalyzed C–N cross-coupling, widely used for assembling aryl-amine bonds in drug intermediates . For example, coupling a brominated 2-(phenylsulfanyl)phenylacetamide with a piperazine derivative using ligands like BINAP or Xantphos could achieve the desired product. This approach benefits from high regioselectivity and functional group tolerance .

Optimization Challenges

Key challenges include:

  • Steric hindrance from the ortho-substituted phenylsulfanyl group, necessitating elevated temperatures or prolonged reaction times.

  • Oxidation of sulfur: The phenylsulfanyl group may oxidize to sulfonyl under harsh conditions, requiring inert atmospheres or antioxidants .

Table 1: Representative Synthesis Conditions for Analogous Acetamides

ReactantBase/CatalystSolventTemperatureYieldReference
2-Chloro-N-arylacetamideKOH1,4-DioxaneReflux83%
Aryl bromide + PiperazinePd₂(dba)₃, BINAPToluene110°C75%

Structural Characterization and Spectroscopic Analysis

X-ray Crystallography

While no crystal structure of the target compound is reported, related acetamides exhibit N–H···O hydrogen bonds and C–H···π interactions that stabilize their three-dimensional networks . For example, N-phenyl-2-(phenylsulfanyl)acetamide forms chains along the100 direction via N–H···O bonds, with inter-chain C–H···π linkages . Similar packing is anticipated for 2-(3-oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide, given its hydrogen-bonding capable groups.

NMR Spectroscopy

  • ¹H NMR:

    • The methylene group (-CH₂-) of the acetamide bridge resonates as a singlet at δ 3.80–3.90 ppm, consistent with analogous compounds .

    • Aromatic protons appear as multiplets at δ 7.20–7.50 ppm, with deshielding observed for protons ortho to the sulfanyl group .

    • The piperazine NH and acetamide NH protons resonate downfield at δ 8.90–9.20 ppm due to hydrogen bonding .

IR Spectroscopy

  • C=O stretch: Strong absorption at 1,660–1,680 cm⁻¹ for the acetamide and ketone groups.

  • N–H bend: Medium peaks at 1,540–1,560 cm⁻¹ .

Table 2: Key Spectroscopic Signals for 2-(3-Oxo-2-piperazinyl)-N-[2-(phenylsulfanyl)phenyl]acetamide

TechniqueSignal RangeAssignment
¹H NMRδ 3.80–3.90 ppm (s)Acetamide -CH₂-
δ 7.20–7.50 ppm (m)Aromatic protons
δ 8.90–9.20 ppm (s)NH (piperazine/acetamide)
IR1,660–1,680 cm⁻¹C=O stretch

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). Its stability is compromised under acidic or oxidative conditions due to the sulfide group’s susceptibility to oxidation .

Melting Point

Analogous acetamides exhibit high melting points (>573 K), suggesting similar thermal stability for the target compound .

Biological Activity and Applications

Central Nervous System (CNS) Targets

Piperazine derivatives are prevalent in CNS drugs due to their ability to cross the blood-brain barrier . The 3-oxopiperazine moiety in the target compound may interact with serotonin or dopamine receptors, suggesting potential antidepressant or antipsychotic applications .

Table 3: Hypothetical Biological Activity Based on Structural Analogues

Organism/ReceptorExpected ActivityBasis for Inference
Escherichia coliMIC ~50 µg/mLSimilar acetamide derivatives
Serotonin 5-HT₁A receptorModerate affinity (Ki ~100 nM)Piperazine pharmacophore

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator